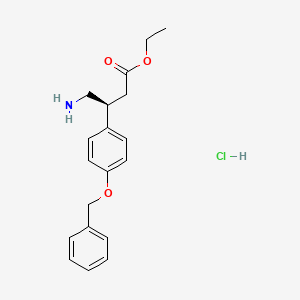
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an ethyl ester, an amino group, and a benzyloxy-substituted phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy-Substituted Phenyl Intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy-substituted phenyl compound.
Amino Acid Derivative Formation: The benzyloxy-substituted phenyl compound is then reacted with an appropriate amino acid derivative under specific conditions to form the desired intermediate.
Esterification: The intermediate is esterified using ethyl alcohol and an acid catalyst to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups like alcohols or amines.
Substitution: Substituted products with various functional groups attached to the amino group.
Scientific Research Applications
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 4-amino-3-(4-(methoxy)phenyl)butanoate hydrochloride: A compound with a methoxy-substituted phenyl ring instead of a benzyloxy-substituted phenyl ring.
Uniqueness
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyloxy-substituted phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
Molecular Formula |
C19H24ClNO3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
ethyl (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-22-19(21)12-17(13-20)16-8-10-18(11-9-16)23-14-15-6-4-3-5-7-15;/h3-11,17H,2,12-14,20H2,1H3;1H/t17-;/m1./s1 |
InChI Key |
QFRABCCTDPWWEU-UNTBIKODSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















